Stains-all

Descripción general

Descripción

Stains-all is a carbocyanine dye known for its ability to stain anionic proteins, nucleic acids, and anionic polysaccharides. It is metachromatic, meaning it changes color depending on its interaction with other molecules. This dye is particularly useful in biochemical and histological applications due to its sensitivity and specificity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Stains-all is synthesized through a multi-step process involving the condensation of 1-ethyl-2-naphthol with thiazoline derivatives. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The final product is purified through recrystallization to obtain a high-purity dye .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The dye is then formulated into various concentrations and packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions

Stains-all undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, altering its staining properties.

Reduction: Reduction reactions can modify the dye’s chromophore, affecting its colorimetric properties.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its staining capabilities.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Solvents: Ethanol, methanol, and water are frequently used as solvents in these reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified staining properties. These derivatives can be tailored for specific applications in research and industry.

Aplicaciones Científicas De Investigación

Stains-all is a metachromatic carbocyanine dye used to stain anionic proteins, nucleic acids, and anionic polysaccharides . It exhibits color changes depending on its interaction with other molecules . Because this compound is light sensitive, staining should be done without light and immediately photographed . Following protein staining, silver staining can improve results . Ethyl-Stains-all, an analogue, shares characteristics with this compound but has different solubility and staining capabilities .

This compound Applications

This compound is used in SDS-PAGE, agarose gel electrophoresis, and histologic staining, such as staining bone growth lines . It stains nucleic acids, anionic proteins, and anionic polysaccharides such as alginate, pectinate, hyaluronic acid, dermatan sulfate, heparin, heparan sulfate, and chondroitin sulfate . this compound differentially stains nucleic acids and proteins; RNA stains blue/purple, DNA stains blue, and proteins stain red . It is suited for visualizing and identifying proteins on polyacrylamide gels because it distinguishes between highly acidic proteins, which stain blue, and less acidic proteins, which stain pink .

Use in Gels

This compound is an ideal dye for the visualization and identification of proteins on polyacrylamide gels . The intensity of this compound can be increased when used on polyacrylamide gels by adding silver nitrate . As little as 3 ng of pBR322/Hae III digest DNA and 90 ng tRNA can be detected on a polyacrylamide gel . PAGE gels are stained in the dark and then destained by removing the gel from the staining solution and exposing it to light until sufficient destaining has occurred . A typical staining solution is made by dissolving the dye in formamide and buffer .

Staining Properties

Mecanismo De Acción

Stains-all exerts its effects through metachromasia, where the dye changes color based on its interaction with different molecules. This interaction is influenced by the dye’s affinity for anionic sites on proteins and nucleic acids. The dye binds to these sites, causing a shift in its absorption spectrum and resulting in a visible color change .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl-Stains-all: Similar in structure but differs in solubility and staining properties.

Crystal Violet: Another metachromatic dye used for staining nucleic acids and proteins.

Safranin: Commonly used in Gram staining to differentiate bacterial species.

Uniqueness

Stains-all is unique due to its high sensitivity and specificity for anionic molecules. Its ability to stain a wide range of biomolecules with distinct colors makes it a versatile tool in various scientific disciplines. Unlike other dyes, this compound can differentiate between highly anionic proteins, proteoglycans, and nucleic acids, providing detailed insights into molecular structures .

Actividad Biológica

Stains-All is a cationic dye commonly used in biological research for staining various cellular components. Its unique properties enable it to bind to nucleic acids and proteins, making it an essential tool in histochemistry and cytochemistry. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

This compound interacts with biological macromolecules primarily through electrostatic interactions due to its cationic nature. This allows it to bind effectively to negatively charged components such as nucleic acids and certain proteins. The binding affinity can be influenced by factors such as pH and ionic strength, which affect the charge characteristics of both the dye and the target molecules.

Applications in Biological Research

- Cell Staining : this compound is widely used for staining nucleic acids in histological preparations. It allows for the visualization of cell nuclei, facilitating studies in cell biology and pathology.

- Protein Detection : The dye can also be employed to stain proteins, aiding in the analysis of protein localization and expression levels in various tissues.

- Histochemical Techniques : It is utilized in conjunction with other staining methods to enhance contrast and specificity in tissue sections.

Case Study 1: Histological Applications

A study conducted by Hassan et al. (2018) demonstrated the effectiveness of this compound in identifying tumor locations within tissue specimens. The researchers applied histochemical staining techniques combined with this compound to visualize fibrin deposits in lymphoid tissues during cancer progression. This method provided crucial insights into tumor development and spread, showcasing the dye's utility in cancer research .

Case Study 2: Protein Interaction Studies

In a separate investigation, researchers examined the binding properties of this compound with various proteins. The study found that the dye's binding was significantly reduced under conditions that altered the surface charge of the proteins, indicating a strong correlation between dye binding and protein charge characteristics . This finding underscores the importance of understanding molecular interactions when utilizing this compound for protein studies.

Comparative Analysis of Staining Techniques

| Technique | Advantages | Limitations |

|---|---|---|

| This compound | High specificity for nucleic acids | Requires careful optimization |

| Hematoxylin & Eosin | General tissue morphology assessment | Less specific for nucleic acids |

| Immunofluorescence | Specific protein detection | Requires antibodies and controls |

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Binding Affinity : Research indicates that this compound exhibits high binding affinity for both DNA and RNA, making it suitable for nucleic acid visualization in fixed tissues .

- Toxicity Assessments : Some studies have raised concerns about potential cytotoxic effects when used at high concentrations, necessitating further investigation into safe usage guidelines .

- Environmental Impact : Investigations into the environmental implications of dyes like this compound reveal that they may contain hazardous substances, emphasizing the need for responsible disposal practices .

Propiedades

Número CAS |

7423-31-6 |

|---|---|

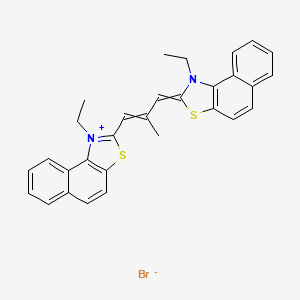

Fórmula molecular |

C30H27N2S2.Br C30H27BrN2S2 |

Peso molecular |

559.6 g/mol |

Nombre IUPAC |

(2E)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide |

InChI |

InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

MPBRYMWMMKKRGC-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |

SMILES isomérico |

CCN1/C(=C\C(=C\C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)\C)/SC5=C1C6=CC=CC=C6C=C5.[Br-] |

SMILES canónico |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

299-88-7 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

60485-76-9 (tosylate) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,3'-diethyl-9-methyl-4,5,4',5'-dibenzothiacarbocyanine 4,5,4',5'-dibenzo-3,3'-diethyl-9-methyl-thiacarbocyanine bromide stains-all stains-all tosylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of Stains-all in biological samples?

A1: this compound exhibits binding affinity towards a variety of biomolecules, including nucleic acids, proteins, polysaccharides, and lipids. [, , ] Its interaction with these molecules results in distinct spectral shifts, making it useful for visualization and analysis.

Q2: How does this compound differentiate between acidic proteins and other biomolecules?

A2: this compound demonstrates differential staining based on the acidity of proteins: highly acidic proteins stain blue, intact proteoglycans stain purple, and less acidic proteins stain pink. This property allows for the identification of acidic proteins even in complex mixtures. []

Q3: Can this compound be used to study protein-ligand interactions?

A3: Yes, this compound has proven useful in studying protein-ligand interactions. For instance, it was used to investigate the binding of fibronectin to LipL32, a lipoprotein from pathogenic Leptospira, revealing that calcium binding to LipL32 might modulate its interaction with fibronectin. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H27N2Br, and its molecular weight is 495.472. []

Q5: What are the characteristic spectroscopic properties of this compound?

A5: this compound exhibits characteristic spectral shifts upon binding to different biomolecules. For instance, it forms a complex with hyaluronic acid with an absorbance maximum between 620 and 660 nm. On the other hand, its complex with sulfated glycosaminoglycans shows an increase in absorbance between 440 and 500 nm. [, ]

Q6: Can this compound be used to stain glycol methacrylate embedded cartilage?

A7: Yes, this compound has been successfully used to stain glycol methacrylate embedded cartilage. This method offers advantages over traditional stains like methylene blue and toluidine blue in terms of selectivity and contrast. []

Q7: Have computational methods been used to study this compound?

A9: Yes, computer modeling has been employed to understand the structure of this compound isomers. For example, the structures of the all-trans and mono-cis isomers of this compound have been derived using computational modeling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.